molecular formula C14H21NO2 B6599348 L-Leucine, N-methyl-N-(phenylmethyl)- CAS No. 60643-14-3

L-Leucine, N-methyl-N-(phenylmethyl)-

Cat. No. B6599348
CAS RN: 60643-14-3
M. Wt: 235.32 g/mol
InChI Key: BMANSRYJGUIRIZ-ZDUSSCGKSA-N
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Description

L-Leucine, N-methyl-N-(phenylmethyl)-, is a non-essential amino acid, meaning it can be synthesized naturally within the body. It is an important building block of proteins, and is one of the branched-chain amino acids (BCAAs). BCAAs are essential for the growth, repair, and maintenance of muscle tissue, and are also important for energy metabolism. L-Leucine is found in many foods, such as dairy, meat, and legumes. It is also available as a dietary supplement, and is used for a variety of purposes, including muscle building, weight loss, and energy production.

Mechanism of Action

L-Leucine works by activating the mTOR pathway, which is a cellular pathway involved in protein synthesis. It also increases the production of insulin-like growth factor-1 (IGF-1), which is an important hormone for muscle growth and repair. Additionally, L-Leucine activates the AMPK pathway, which is involved in energy metabolism.
Biochemical and Physiological Effects
L-Leucine has been found to have a number of beneficial effects on the body. It has been found to increase muscle protein synthesis, reduce fatigue during exercise, and improve mental clarity. Additionally, it has been found to reduce the risk of certain diseases, such as type 2 diabetes and cancer.

Advantages and Limitations for Lab Experiments

The use of L-Leucine in laboratory experiments has a number of advantages. It is relatively inexpensive, and is readily available in many forms, such as powder, liquid, and tablets. Additionally, it is easy to administer, and has a low risk of side effects. The main limitation of using L-Leucine in laboratory experiments is that it is difficult to measure its effects accurately, due to the fact that it is a naturally occurring substance.

Future Directions

The potential applications of L-Leucine are vast and varied. Further research is needed to explore its effects on muscle growth and repair, as well as its potential to reduce fatigue and improve mental clarity. Additionally, further research is needed to investigate its potential to reduce the risk of certain diseases, such as type 2 diabetes and cancer. Additionally, further research is needed to explore its potential to improve insulin sensitivity and glucose uptake. Finally, further research is needed to explore its potential to reduce the risk of certain types of cancer.

Synthesis Methods

L-Leucine can be synthesized from other compounds, such as ethanol, acetone, and ethyl acetate. The synthesis of L-Leucine involves the use of a catalyst, such as palladium, to reduce the double bond of a molecule of ethyl acetate. The resulting product is then reacted with ammonia and a reducing agent, such as zinc, to form L-Leucine. This process is known as the Strecker synthesis.

Scientific Research Applications

L-Leucine has been studied extensively in the scientific community. It has been found to have a number of beneficial effects on the body, including increased muscle growth and improved exercise performance. It has also been studied for its potential to reduce fatigue, improve mental clarity, and reduce the risk of certain diseases. Additionally, L-Leucine has been investigated for its ability to improve insulin sensitivity and glucose uptake, as well as its potential to reduce the risk of certain cancers.

properties

IUPAC Name

(2S)-2-[benzyl(methyl)amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-11(2)9-13(14(16)17)15(3)10-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,16,17)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMANSRYJGUIRIZ-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N(C)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N(C)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448886
Record name L-Leucine, N-methyl-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60643-14-3
Record name L-Leucine, N-methyl-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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